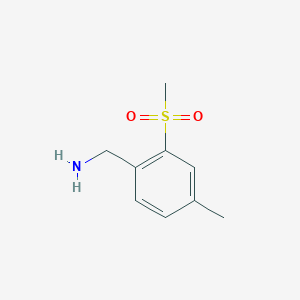

(2-Methanesulfonyl-4-methylphenyl)methanamine

CAS No.:

Cat. No.: VC15796548

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13NO2S |

|---|---|

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | (4-methyl-2-methylsulfonylphenyl)methanamine |

| Standard InChI | InChI=1S/C9H13NO2S/c1-7-3-4-8(6-10)9(5-7)13(2,11)12/h3-5H,6,10H2,1-2H3 |

| Standard InChI Key | LAKIXSGJZYHTBR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)CN)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The molecular formula of (2-Methanesulfonyl-4-methylphenyl)methanamine is C9H13NO2S, with a molecular weight of 199.27 g/mol . Its IUPAC name, (2-methyl-4-(methylsulfonyl)phenyl)methanamine, reflects the positions of the substituents on the aromatic ring. Key structural attributes include:

-

Methanesulfonyl group (-SO2CH3): A strong electron-withdrawing group that influences the compound’s electronic properties and reactivity.

-

Methyl group (-CH3): Provides steric bulk and modulates solubility.

-

Primary amine (-CH2NH2): A nucleophilic site enabling participation in condensation, alkylation, and acylation reactions.

The canonical SMILES representation is NCc1ccc(cc1S(=O)(=O)C)C, and the InChI key is LAKIXSGJZYHTBR-UHFFFAOYSA-N .

Table 1: Physicochemical Properties

Synthesis and Industrial Production

Synthetic Routes

The synthesis of (2-Methanesulfonyl-4-methylphenyl)methanamine typically involves multi-step reactions starting from commercially available precursors:

-

Sulfonation of Toluene Derivatives:

-

Alternative Pathway:

Table 2: Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | ClSO3H, H2SO4, 0–5°C | Sulfonation of aromatic ring |

| 2 | NH3, H2/Pd-C, ethanol | Reductive amination |

| 3 | NaBH4, MeOH | Aldehyde reduction to amine |

Industrial Scalability

Industrial production employs continuous-flow reactors to enhance yield and purity. Process optimization focuses on minimizing byproducts such as over-sulfonated derivatives and ensuring efficient separation of isomers .

Chemical Reactivity and Applications

Reaction Pathways

The compound’s reactivity is dominated by its amine and sulfonyl groups:

-

Nucleophilic Substitution: The primary amine reacts with acyl chlorides to form amides (e.g., acetylation with acetic anhydride).

-

Oxidation: The methanesulfonyl group is resistant to further oxidation, but the amine can be oxidized to a nitro group under strong conditions.

-

Reduction: LiAlH4 reduces the sulfonyl group to a thioether, though this is rarely utilized due to side reactions .

Table 3: Common Reactions and Products

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative |

| Sulfonamide formation | Benzenesulfonyl chloride | Bis-sulfonamide |

| Alkylation | Methyl iodide | N-Methylated derivative |

Pharmaceutical Research

(2-Methanesulfonyl-4-methylphenyl)methanamine serves as a precursor in the synthesis of:

-

Dopamine Receptor Modulators: Structural analogs have shown affinity for D2 and D3 receptors in preclinical studies .

-

Anticancer Agents: Derivatives inhibit tubulin polymerization, a mechanism explored in leukemia cell lines .

| Parameter | Value |

|---|---|

| GHS Classification | Acute Toxicity (Oral), Category 4 |

| Storage | Cool, dry place away from light |

| Disposal | Incineration or chemical waste |

Regulatory Status

As of 2025, (2-Methanesulfonyl-4-methylphenyl)methanamine is listed as discontinued by major suppliers like CymitQuimica, likely due to limited commercial demand .

Comparison with Structural Analogs

Positional Isomers

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume